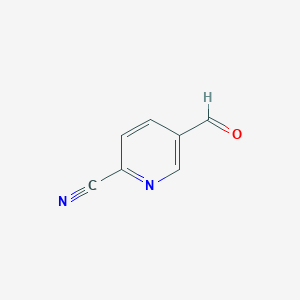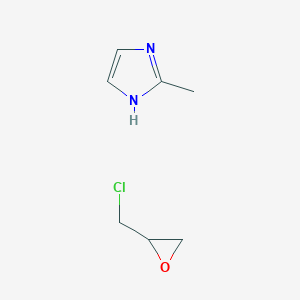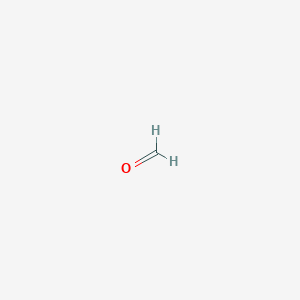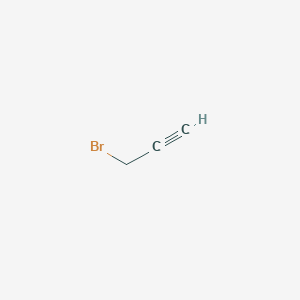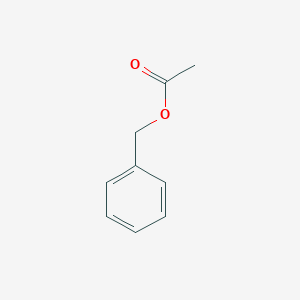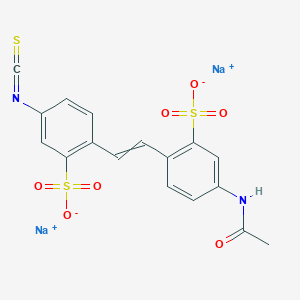
SITS
説明
"Sits," identified as sodium 4-acetamido-4′-isothiocyanatostilbene-2,2′disulphonate, is a compound with varied and often uncertain composition in commercial samples. Its synthesis, molecular structure, and properties have been the subject of various studies to establish its identity and implications for use in different fields, especially in histochemical applications (Horobin, Payne, & Jakobsen, 1987).
Synthesis Analysis
The synthesis of this compound and its related compounds involves complex processes that yield varied compositions. The identities of this compound and certain precursors and derivatives have been confirmed using modern spectroscopic methods, including IR, 1H, and 13C NMR, alongside microanalysis. However, pure this compound undergoes hydrolysis at room temperature, producing amines instead of the expected thioureas, suggesting that this compound does not bind covalently to proteins as previously expected (Horobin, Payne, & Jakobsen, 1987).
Molecular Structure Analysis
Molecular structure analysis of this compound and organic molecules highlights the importance of using specific computational tools and quantum chemistry methods. These analyses focus on pharmaceutical compounds and involve the calculation of molecular properties and descriptors related to chemical reactivity, providing insights into the structural and physicochemical information important for modeling analyses (Stefaniu & Pintilie Lucia, 2018).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are functions of its molecular structure, with structure-property relationships developed by finding molecular descriptors that explain variations in properties among congeners/analogs. These relationships, quantified through quantitative structure-property relationships (QSPRs), aid in the estimation of properties for other molecules simply from their structures (Liang & Gallagher, 1997).
Physical Properties Analysis
Analyzing the physical properties of this compound involves understanding its synthesizability and molecular electronic properties in chemical compound space. Machine learning models, trained on databases of ab initio calculation results, predict multiple electronic ground- and excited-state properties, indicating the potential for high-throughput screening of virtual compounds (Montavon et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, including its interaction with other substances and its stability under various conditions, have been explored through the study of noncovalent synthesis and the design of new materials. This research focuses on the development of materials with predetermined structures, compositions, and properties, highlighting the role of noncovalent interactions in the assembly of molecular components (Whitesides et al., 1995).
科学的研究の応用
脳卒中研究: SITSレジストリーは、国際的な査読付きジャーナルに掲載された96件の科学レポートで使用されてきました . これらのレポートは、this compoundデータに基づいており、さまざまな脳卒中会議で発表されています .
脳静脈洞血栓症(CVT)研究: 2022年、this compoundはCVTに関するデータを収集するための新しいデータ入力フォームを立ち上げました . This compound CVTプロトコルにより、リスク因子、病態生理、臨床症状などの記録が可能になります .
品質管理とベンチマーキング: This compoundは、個々のセンターがレジストリーを使用して品質管理を行い、自社のデータを国内および世界的なデータと比較する機会を提供しています .
研究プロジェクト提案: This compoundの会員であるセンターは、アドバイスと協議のために、科学委員会にプロジェクト提案を提出することができます .
学生の技術と科学への関心(this compound)調査
This compound調査は、科学技術に対する生徒の関心を測定するための新しいツールです . これは、次の次元を評価します。
科学を学ぶことへの関心: This compound調査は、生徒の科学を学ぶことへの関心を測定します .
テクノロジーを利用して科学を学ぶこと: また、テクノロジーを利用して科学を学ぶことへの生徒の関心も評価しています .
科学のキャリア: 調査は、生徒の科学のキャリアへの関心を測定します
特性
IUPAC Name |
disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAWAMRXPHRVQY-WTVBWJGASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2Na2O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27816-59-7 (Parent) | |
| Record name | SITS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51023-76-8 | |
| Record name | SITS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051023768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 5-(acetylamino)-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 5-acetamido-2-[2-(4-isothiocyanato-2-sulphonatophenyl)vinyl]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does SITS interact with its target and what are the downstream effects?
A1: this compound binds to the carrier protein responsible for anion transport, inhibiting the exchange of chloride ions (Cl-) for bicarbonate ions (HCO3-) across various biomembranes [, ]. This inhibition has been observed in systems like erythrocyte membranes [] and the blood-cerebrospinal fluid barrier []. By inhibiting HCO3- efflux from the cerebrospinal fluid (CSF) during metabolic alkalosis, this compound leads to a greater increase in CSF [HCO3-] compared to untreated conditions [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C18H13N3O8S2, and its molecular weight is 479.44 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research papers do not delve into detailed spectroscopic analysis of this compound, its structure and properties have been widely studied. Information on specific spectroscopic data can be found in resources like chemical databases and research articles focused on this compound synthesis and characterization.
Q4: What is known about the performance and applications of this compound under various conditions?
A4: this compound is often used as a research tool to study anion transport mechanisms in various biological systems. Its stability and performance under specific experimental conditions may vary depending on factors like pH, temperature, and the presence of other compounds.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound is primarily known for its inhibitory action on anion transport and does not exhibit significant catalytic properties. Its applications revolve around studying anion transport systems and related biological processes.
Q6: Have there been any computational chemistry studies or modeling efforts related to this compound?
A6: While the provided research papers do not explicitly mention computational studies on this compound, such approaches can be valuable for understanding its binding interactions, predicting potential analogs, and gaining further insights into its mechanism of action.
Q7: What are the SHE regulations surrounding this compound, and how can risks be minimized?
A7: Specific SHE regulations pertaining to this compound are not outlined in the research papers. As with any chemical compound, researchers should consult relevant safety data sheets, follow appropriate handling procedures, and adhere to laboratory safety guidelines.
Q8: Is there any information available on the ADME (absorption, distribution, metabolism, excretion) of this compound and its in vivo activity and efficacy?
A8: The provided research papers primarily focus on the mechanism of action and effects of this compound on anion transport in specific biological systems. Detailed information regarding its PK/PD properties would require further investigation.
Q9: What in vitro and in vivo models have been used to study the efficacy of this compound?
A11: this compound has been studied in various in vitro models, including isolated human erythrocytes [] and rat brain synaptic vesicles []. Additionally, its effects on CSF composition have been investigated in vivo using anesthetized dogs [].
Q10: Are there any known resistance mechanisms to this compound, and how does it relate to other compounds or classes?
A10: Information on specific resistance mechanisms to this compound is not covered in the provided research papers. Further research is needed to explore the development of resistance and potential cross-resistance with other anion transport inhibitors.
Q11: What is the known safety profile of this compound, including potential long-term effects?
A11: The research papers provided do not delve into detailed toxicological studies or long-term safety assessments of this compound. As with any chemical compound, researchers should consult relevant safety data sheets and exercise caution during handling and experimentation.
Q12: What is the broader significance of studying this compound and its effects on anion transport?
A12: Understanding the mechanisms of anion transport and the role of inhibitors like this compound is crucial for various physiological processes, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




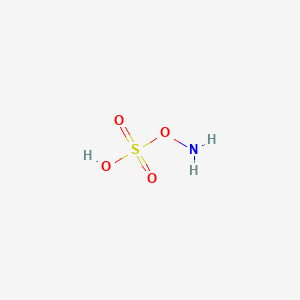
![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)

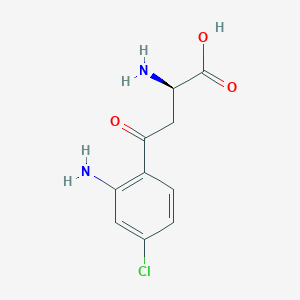

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B43261.png)
![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)
